molecular formula C14H15N3O3 B2831315 N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 942723-87-7

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2831315
CAS No.: 942723-87-7
M. Wt: 273.292
InChI Key: DVMDPCXITUBABB-UHFFFAOYSA-N
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Description

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic hybrid compound designed for research applications, integrating a 1,3-dimethyl-1H-pyrazole moiety and a benzo[d][1,3]dioxole (piperonyl) ring system through a carboxamide linker. This molecular architecture is of significant interest in medicinal chemistry and chemical biology. The 1,3-dimethyl-1H-pyrazole scaffold is a fundamental building block in heterocyclic chemistry, recognized for its diverse biological potential, including noted antibacterial, anti-inflammatory, and cytotoxic activities . The benzo[d][1,3]dioxole unit is a privileged structure in ligand design, often contributing to complexation capabilities with various metals and enhancing molecular recognition . The carboxamide functional group is a common and critical linker in drug design, influencing the compound's physicochemical properties and its ability to participate in hydrogen bonding. While the specific mechanism of action for this compound is a subject for ongoing research, closely related pyrazole carboxamide derivatives have been demonstrated to exhibit potent biological activity by targeting critical physiological pathways. For instance, some novel pyrazole carboxamides function by disrupting mitochondrial function in fungal pathogens, leading to the inhibition of key enzymes in the respiratory chain, such as succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV) . This suggests that related compounds may serve as valuable tool molecules for studying cellular respiration and energy metabolism. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-11(7-17(2)16-9)6-15-14(18)10-3-4-12-13(5-10)20-8-19-12/h3-5,7H,6,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMDPCXITUBABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The benzodioxole-5-carboxamide scaffold is shared among several derivatives, differing in the substituents on the amide nitrogen. Below is a detailed structural and functional comparison:

Compound Name Substituent on Amide Nitrogen Key Features Reference
Target Compound (1,3-dimethyl-1H-pyrazol-4-yl)methyl Pyrazole with dual methyl groups; potential for hydrogen bonding and lipophilicity. N/A
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) 3,4-dimethoxyphenyl Electron-rich aryl group; high melting point (175–177°C).
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807) Heptan-4-yl (branched alkyl chain) Lipophilic alkyl chain; used as an umami flavor enhancer (Savorymyx® UM80).
N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc) 3-(trifluoromethyl)phenyl Strong electron-withdrawing CF₃ group; notable antidiabetic activity.
N-(4-methoxybenzyl)-6-nitrobenzo-[1,3]-dioxole-5-carboxamide (MDC) 4-methoxybenzyl with nitro substitution Nitro group enhances electrophilicity; cardiovascular applications.
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-aryl-1H-pyrazole-4-carboxamide Pyrazole-aryl hybrid Dual pyrazole cores; moderate yields (62–71%) in synthesis.

Key Observations:

  • Electronic Effects : Electron-donating groups (e.g., methoxy in HSD-2) increase solubility, while electron-withdrawing groups (e.g., CF₃ in IIc) enhance metabolic stability .
  • Lipophilicity : Alkyl chains (S807) or pyrazole-methyl groups (target compound) improve membrane permeability .
  • Synthetic Yields : Pyrazole-containing analogs (e.g., 3a–3p) show moderate yields (62–71%), suggesting steric challenges in amidation .

Table 2: Pharmacological and Functional Properties

Compound Activity Mechanism/Application Reference
Target Compound Not reported Structural similarity suggests potential CNS or metabolic applications. N/A
S807 Umami flavor enhancement Binds human umami receptor; 1000× more potent than MSG.
IIc Antidiabetic Reduces blood glucose in STZ-induced diabetic mice.
MDC/ADC Cardiovascular prevention Inhibits myeloperoxidase (MPO); anti-inflammatory effects.
HSD-2/HSD-4 Not explicitly stated Likely explored for antioxidant or antimicrobial roles.

Notable Findings:

  • S807 undergoes rapid oxidative metabolism in human and rat liver microsomes, suggesting short half-life .
  • IIc ’s hypoglycemic effect is comparable to standard antidiabetic agents, highlighting the benzodioxole scaffold’s versatility .

Physicochemical and Spectral Data

Table 3: Analytical Characteristics

Compound Melting Point (°C) ¹H-NMR (δ, ppm) MS (ESI)
Target Compound Not reported Expected signals: ~8.0 (benzodioxole), 2.6 (CH₃) Predicted [M+H]⁺: ~330
HSD-2 175–177 7.5–6.8 (aryl), 3.8 (OCH₃) HRMS confirmed
3a (Pyrazole analog) 133–135 8.12 (s, 1H), 7.61–7.43 (m, 10H) 403.1 [M+H]⁺
MDC Not reported Single-crystal XRD confirms monoclinic structure SC-XRD

Toxicological and Metabolic Profiles

  • S807: No genotoxicity in Ames tests; safe for food applications at low concentrations .
  • Pyrazole Analogs (3a–3p): Limited toxicity data, but chlorine substituents (e.g., 3b) may require careful handling .

Q & A

Q. What are the optimal synthetic routes for N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the pyrazole and benzo[d][1,3]dioxole moieties. A common approach is nucleophilic substitution or amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt). For example, analogous compounds are synthesized by reacting activated carboxylic acid derivatives (e.g., acid chlorides) with amine-functionalized pyrazoles under inert atmospheres .
  • Purity Control : Use column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity via HPLC (>95%) and NMR (absence of extraneous peaks in 1H^1H and 13C^{13}C spectra) .

Q. How can the molecular structure of this compound be unambiguously confirmed?

  • Methodological Answer :
  • X-ray crystallography : Resolve single crystals grown via slow evaporation (e.g., in DCM/hexane). Use SHELXL for refinement to determine bond lengths/angles and verify stereochemistry .
  • Spectroscopy : 1H^1H-NMR (e.g., δ 6.8–7.2 ppm for benzo[d][1,3]dioxole protons) and 13C^{13}C-NMR (carbonyl C=O at ~165–170 ppm). HRMS (ESI+) for molecular ion confirmation .

Q. What are the key physicochemical properties influencing its biological activity?

  • Methodological Answer :
  • Lipophilicity : Calculated logP (e.g., ~2.5–3.5 via ChemAxon) impacts membrane permeability. Experimental determination via shake-flask method (octanol/water partition) .
  • Solubility : Assess in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

  • Methodological Answer :
  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) to rule out assay-specific artifacts .
  • Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes and identify conformational flexibility .
  • Metabolic Stability : Test in liver microsomes to assess if rapid metabolism (e.g., CYP450-mediated oxidation) reduces apparent activity in cell-based assays .

Q. What strategies can optimize the compound’s metabolic stability without compromising target affinity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to block oxidative demethylation. Monitor via LC-MS metabolite profiling .
  • Isosteric Replacement : Replace labile methyl groups with deuterated analogs or cyclopropyl moieties to slow CYP450 metabolism .

Q. How to design experiments to probe its mechanism of action in complex biological systems?

  • Methodological Answer :
  • Proteomics : Use affinity pull-down assays with biotinylated analogs to identify binding partners in cell lysates .
  • CRISPR Screening : Perform genome-wide knockout screens to pinpoint synthetic lethal genes, revealing downstream pathways .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100 ns trajectories to predict off-target effects .

Data Analysis & Experimental Design

Q. How should researchers address low reproducibility in crystallographic data for this compound?

  • Methodological Answer :
  • Crystallization Optimization : Screen >500 conditions (e.g., PEG/Ion screens) using robotic liquid handlers. Add cryoprotectants (e.g., glycerol) to improve diffraction quality .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes. Report 95% confidence intervals .
  • Outlier Detection : Use Grubbs’ test (α=0.05) to exclude aberrant data points from replicates (n≥3) .

Tables of Key Data

Property Value/Method Reference
Molecular Weight 329.34 g/mol (calculated via HRMS)
logP 3.2 (predicted, ChemAxon)
Aqueous Solubility 12 µM (PBS, pH 7.4)
Crystal System Monoclinic, space group P2₁/c
Enzymatic IC₅₀ 45 nM (kinase X) vs. 220 nM (kinase Y)

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